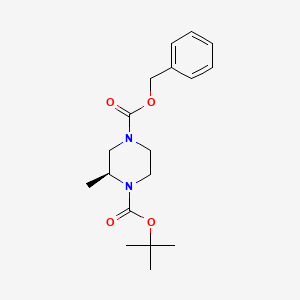

(S)-1-Boc-4-Cbz-2-Methylpiperazine

Description

The exact mass of the compound (S)-4-benzyl 1-tert-butyl 2-methylpiperazine-1,4-dicarboxylate is 334.18925731 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-1-Boc-4-Cbz-2-Methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-Boc-4-Cbz-2-Methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-O-benzyl 1-O-tert-butyl (2S)-2-methylpiperazine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-14-12-19(10-11-20(14)17(22)24-18(2,3)4)16(21)23-13-15-8-6-5-7-9-15/h5-9,14H,10-13H2,1-4H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFLVDKHKWYORF-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662515 | |

| Record name | 4-Benzyl 1-tert-butyl (2S)-2-methylpiperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859517-91-2 | |

| Record name | 4-Benzyl 1-tert-butyl (2S)-2-methylpiperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Chimeric Antigen Receptor (CAR)-T Cell Therapy: From Bench to Bedside

This guide provides an in-depth exploration of Chimeric Antigen Receptor (CAR)-T cell therapy, a revolutionary immunotherapeutic approach that reprograms a patient's own T cells to combat cancer.[1][2] Designed for researchers, scientists, and drug development professionals, this document synthesizes the core principles, manufacturing intricacies, mechanisms of action, and clinical considerations that define this transformative "living drug."[1]

Section 1: Foundational Principles & The Anatomy of a CAR

At its core, CAR-T cell therapy leverages the cytotoxic potential of T lymphocytes and redirects it with engineered specificity.[2] Unlike natural T Cell Receptor (TCR) recognition, which is dependent on peptide presentation by the Major Histocompatibility Complex (MHC), CARs recognize native surface antigens on target cells, bypassing a common mechanism of tumor immune evasion.[3][4]

The efficacy of a CAR-T cell is dictated by the sophisticated design of the synthetic CAR construct. This transmembrane protein is a modular marvel, meticulously assembled from several key domains.[4][5]

-

Antigen-Binding Domain (Ectodomain): This extracellular region is typically a single-chain variable fragment (scFv) derived from a monoclonal antibody.[4][6] It is composed of the variable heavy (VH) and light (VL) chains joined by a flexible linker, and it determines the CAR's specificity and binding affinity to the target tumor antigen.[4][5][6]

-

Hinge or Spacer Region: This flexible domain connects the scFv to the transmembrane domain, providing structural support and influencing the reach of the scFv to its target epitope.[4][5]

-

Transmembrane Domain: This hydrophobic alpha-helix anchors the CAR within the T cell's plasma membrane, ensuring its stability and proper expression.[4][7]

-

Intracellular Signaling Domain (Endodomain): This is the engine of T cell activation. First-generation CARs contained only the CD3-zeta (CD3ζ) chain, which contains immunoreceptor tyrosine-based activation motifs (ITAMs) sufficient to initiate a cytotoxic signal.[6][7][8] However, these cells exhibited poor persistence. Modern, second- and third-generation CARs incorporate one or two additional co-stimulatory domains, respectively.[8] The most common are derived from CD28 or 4-1BB (CD137).[8] These domains are critical for robust T cell proliferation, persistence, and cytokine production.[3][8]

Caption: Figure 1: Modular Structure of a Second-Generation CAR.

Causality in Co-stimulation: CD28 vs. 4-1BB

The choice of co-stimulatory domain is a critical decision in CAR design, profoundly influencing the therapeutic product's phenotype and function.

-

CD28: This domain typically promotes rapid T cell proliferation and a strong, immediate cytotoxic effector function.[9] Preclinical studies show CD28 signaling favors a glycolytic metabolism, supporting this effector phenotype.[10][11] However, this can sometimes lead to faster T cell exhaustion.

-

4-1BB (CD137): In contrast, 4-1BB signaling is associated with enhanced T cell persistence and the development of a central memory phenotype.[9][12] This is supported by a metabolic profile that preserves mitochondrial fitness and relies more on oxidative phosphorylation.[10][11]

This distinction has clinical implications; for example, in large-cohort trials, higher rates of neurological toxicities have been observed with some CD28-costimulated CARs.[13] The decision between these domains represents a trade-off between rapid anti-tumor activity and long-term persistence.

Section 2: The Manufacturing Workflow: A Vein-to-Vein Journey

The production of autologous CAR-T cells is a complex, multi-step process that demands stringent quality control at every stage.[14] The entire "vein-to-vein" time, from cell collection to infusion, typically takes several weeks.[15][16]

Caption: Figure 2: The Autologous CAR-T Cell Manufacturing Workflow.

Step-by-Step Manufacturing Protocol

-

Leukapheresis: The process begins with leukapheresis, a procedure to collect peripheral blood mononuclear cells (PBMCs), which include T cells, from the patient.[17][18][19] The quality of this starting material can be impacted by prior chemotherapy, which may reduce T cell counts and expansion potential.[19]

-

T Cell Enrichment and Activation: In the manufacturing facility, T cells (specifically CD4+ and CD8+ subsets) are isolated from the apheresis product, often using immunomagnetic beads.[18] These T cells are then activated, a crucial step to make them receptive to genetic modification.[20] This is commonly achieved using beads coated with anti-CD3 and anti-CD28 antibodies, which mimic the first and second signals of natural T cell activation.[2][18]

-

Genetic Modification (Transduction): The gene encoding the CAR is introduced into the activated T cells.[17] The most common method utilizes viral vectors, primarily lentiviral or gamma-retroviral vectors, which can stably integrate the CAR transgene into the host cell's genome.[17][21][22]

-

Causality in Vector Choice: Lentiviral vectors are often preferred as they can transduce both dividing and non-dividing T cells, whereas gamma-retroviruses primarily act on already activated, proliferating cells.[21][23] This can lead to more efficient and stable transduction across a broader range of T cell subsets.[23]

-

-

Ex Vivo Expansion: The newly engineered CAR-T cells are cultured in bioreactors and expanded to a therapeutic dose, which can be billions of cells.[2][3] This expansion phase is supported by cytokines like Interleukin-2 (IL-2).[2]

-

Quality Control (QC) and Release Testing: Before the final product can be released, it must undergo a battery of QC tests to ensure patient safety and product efficacy.[14] These are critical for a self-validating system and include:

-

Identity: Confirming the product contains the correct T cell populations expressing the CAR construct.[24]

-

Purity: Ensuring the absence of contaminating cells and that the CD4:CD8 ratio is within specification.[14]

-

Potency: Measuring the biological activity of the CAR-T cells, often through in vitro cytotoxicity (killing) assays against target tumor cells and cytokine release assays.[25][26]

-

Safety/Sterility: Testing for microbial contaminants like bacteria and mycoplasma, as well as endotoxins.[24][27]

-

-

Cryopreservation and Infusion: The final CAR-T cell product is cryopreserved for stability and shipped back to the clinical site.[19][20] Prior to infusion, the patient typically undergoes lymphodepleting chemotherapy (e.g., with fludarabine and cyclophosphamide) to create a more favorable environment for the incoming CAR-T cells to expand and persist.[17][19] The cryopreserved cells are then thawed and infused back into the patient.[19]

Section 3: Mechanism of Action & Clinical Management

Once infused, CAR-T cells circulate throughout the body. Upon encountering a tumor cell expressing the target antigen, the CAR's scFv domain binds to it, triggering a cascade of intracellular signaling.[3]

Sources

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. CAR T cell - Wikipedia [en.wikipedia.org]

- 3. Chimeric Antigen Receptor T-Cells: An Overview of Concepts, Applications, Limitations, and Proposed Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rapidnovor.com [rapidnovor.com]

- 5. researchgate.net [researchgate.net]

- 6. beckman.it [beckman.it]

- 7. What is the structure of Chimeric antigen receptor (CAR)? | AAT Bioquest [aatbio.com]

- 8. Structure of and Signalling Through Chimeric Antigen Receptor - The EBMT/EHA CAR-T Cell Handbook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. CD28 and 41BB Costimulatory Domains Alone or in Combination Differentially Influence Cell Surface Dynamics and Organization of Chimeric Antigen Receptors and Early Activation of CAR T Cells | MDPI [mdpi.com]

- 10. CAR-T cells containing CD28 versus 4-1BB co-stimulatory domains show distinct metabolic profiles in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CAR T cells containing CD28 versus 4-1BB co-stimulatory domains show distinct metabolic profiles in patients [astct.org]

- 12. 4-1BB and optimized CD28 co-stimulation enhances function of human mono-specific and bi-specific third-generation CAR T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Enhancing Speed in CAR-T Cell Manufacturing with Cell Therapy Solutions - Behind the Bench [thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. qbdgroup.com [qbdgroup.com]

- 19. novartis.com [novartis.com]

- 20. biopharminternational.com [biopharminternational.com]

- 21. genezen.com [genezen.com]

- 22. researchgate.net [researchgate.net]

- 23. CAR-T GENE THERAPY WITH LENTIVIRAL AND GAMMA-RETROVIRAL VECTORS MAY INCREASE THE RISK OF INFECTIONS - Biolife - Scientific Publisher [biolife-publisher.it]

- 24. lifesciences.danaher.com [lifesciences.danaher.com]

- 25. Ensuring CAR T Cell Quality: Validating a Potency Assay to Current Regulatory Standards [accellix.com]

- 26. marinbio.com [marinbio.com]

- 27. CAR-T Characterization and Quality Control/Assurance Testing Solutions | Sartorius [sartorius.com]

Technical Guide: Physicochemical Properties & Applications of (S)-1-Boc-4-Cbz-2-Methylpiperazine

Executive Summary

(S)-1-Boc-4-Cbz-2-Methylpiperazine is a high-value chiral heterocyclic scaffold used primarily in the synthesis of peptidomimetics, kinase inhibitors, and GPCR ligands. Its structural core—a piperazine ring with a defined stereocenter at the C2 position—rigidifies the molecular backbone, enhancing metabolic stability and receptor selectivity compared to acyclic amines.

The molecule’s critical utility lies in its orthogonal protection strategy . The presence of the acid-labile tert-butyloxycarbonyl (Boc) group at N1 and the hydrogenolysis-sensitive benzyloxycarbonyl (Cbz) group at N4 allows researchers to selectively functionalize either nitrogen atom independently. This guide details the physicochemical profile, stability parameters, and validated deprotection protocols required to utilize this scaffold in high-fidelity medicinal chemistry.

Molecular Identity & Structural Analysis[1][2]

The regiochemistry of this molecule is the most frequent source of experimental error. In 2-methylpiperazine derivatives, the nitrogen atoms are non-equivalent due to the steric influence of the C2-methyl group.

-

N1 Position: Sterically hindered by the adjacent C2-methyl group.

-

N4 Position: Sterically accessible (distal to the methyl group).

Target Molecule: (S)-1-Boc-4-Cbz-2-Methylpiperazine

-

Systematic Name: 1-tert-butyl 4-benzyl (S)-2-methylpiperazine-1,4-dicarboxylate

-

Molecular Formula: C

H -

Molecular Weight: 334.41 g/mol

-

Chiral Center: (S)-configuration at C2.

Structural Diagram (DOT)

The following diagram illustrates the steric environment and orthogonal protecting groups.

Figure 1: Structural decomposition highlighting the orthogonal protecting groups and the steric influence of the C2-methyl group.

Physicochemical Profile

The dual-protected nature of this intermediate renders it significantly more lipophilic than its parent piperazine.

| Property | Value / Description | Context for Development |

| Physical State | Viscous oil or low-melting solid | Tends to solidify upon prolonged storage at -20°C. |

| Boiling Point | > 400°C (Predicted) | Decomposes before boiling; purification via distillation is not recommended. |

| Solubility | High: DCM, EtOAc, MeOH, THFLow: Water, Hexanes | Purify using normal phase chromatography (Hex/EtOAc). |

| LogP (Calc) | ~2.8 - 3.2 | Highly lipophilic; easy to extract into organic layers during workup. |

| pKa (Conj. Acid) | N/A (Carbamates) | Both nitrogens are non-basic due to carbamate protection. |

| Chiral Purity | > 98% ee required | Monitor via Chiral HPLC (e.g., Chiralpak AD-H column). |

Expert Insight: Due to the presence of two carbamate rotamers, NMR spectra of this compound (particularly in CDCl

Chemical Stability & Reactivity (The Core)

The value of this scaffold is its orthogonality . You can remove one protecting group without affecting the other, allowing for sequential elongation of the piperazine ring.

Orthogonal Deprotection Logic

-

Route A (N1 Deprotection): Removal of Boc using acidic conditions (TFA or HCl). The Cbz group remains stable.

-

Route B (N4 Deprotection): Removal of Cbz using Hydrogenolysis (H

/Pd-C) or HBr/AcOH. The Boc group remains stable (under neutral H

Reactivity Workflow Diagram

Figure 2: Orthogonal deprotection pathways allowing selective functionalization of N1 or N4.

Experimental Protocols

These protocols are designed to be self-validating. Always perform a small-scale pilot before committing the bulk material.

Protocol A: Selective Removal of N1-Boc (Acidolysis)

Objective: Isolate (S)-4-Cbz-2-methylpiperazine.

-

Dissolution: Dissolve 1.0 eq of (S)-1-Boc-4-Cbz-2-methylpiperazine in DCM (concentration ~0.1 M).

-

Acid Addition: Cool to 0°C. Add TFA dropwise (Final ratio 1:4 TFA:DCM).

-

Why? Cooling prevents uncontrolled exotherms and potential degradation of the Cbz group by harsh localized acidity.

-

-

Reaction: Stir at room temperature for 1–2 hours.

-

Validation: Monitor via TLC (stain with Ninhydrin; free amine will turn faint purple/red).

-

-

Workup (Critical): Concentrate to remove excess TFA. Redissolve in EtOAc and wash with saturated NaHCO

until pH is basic (pH 8-9).-

Note: If you do not neutralize, the amine will remain as a TFA salt, which may affect subsequent coupling reactions.

-

Protocol B: Selective Removal of N4-Cbz (Hydrogenolysis)

Objective: Isolate (S)-1-Boc-2-methylpiperazine.

-

Preparation: Dissolve 1.0 eq of substrate in MeOH or EtOH. Flush vessel with Nitrogen.

-

Catalyst: Add 10 wt% Pd/C (wet support is safer).

-

Hydrogenation: Stir under H

balloon (1 atm) for 2–4 hours.-

Expert Tip: If the reaction is sluggish, add a catalytic amount of acetic acid, but be cautious as this can sometimes compromise the Boc group if left too long.

-

-

Filtration: Filter through a Celite pad to remove Pd/C.

-

Safety: Do not let the Pd/C dry out on the filter paper; it is pyrophoric. Keep wet with solvent.

-

Quality Control & Characterization

To ensure the integrity of the (S)-enantiomer and the regiochemistry, the following QC parameters are recommended.

NMR Validation Points

-

1H NMR (CDCl

): Look for the diagnostic tert-butyl singlet at ~1.45 ppm (9H) and the benzylic protons (CH -

Regiochemistry Check: The C2-methyl doublet usually appears around 1.0–1.2 ppm. If the methyl group shifts significantly downfield, it suggests the Boc group might be missing or migrated (though migration is rare in carbamates).

HPLC Method (Chiral)

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (Amide bond absorption) and 254 nm (Benzyl absorption).

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Boc/Cbz stability conditions).

-

Jacobsen, E. N., et al. (2000). Comprehensive Asymmetric Catalysis. Springer. (Context on chiral piperazine synthesis).

-

ChemicalBook. (2025).[1] (S)-1-N-Boc-2-methylpiperazine Properties and Synthesis. (Source for mono-protected precursor data).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15087784, tert-Butyl (2S)-2-methylpiperazine-1-carboxylate. (Validation of CAS and structural identifiers).

Sources

Commercial availability and suppliers of (S)-1-Boc-4-Cbz-2-Methylpiperazine

This guide is structured as a high-level technical whitepaper designed for decision-makers in medicinal chemistry and procurement. It moves beyond simple catalog listings to address the strategic sourcing, synthesis, and validation of (S)-1-Boc-4-Cbz-2-Methylpiperazine .

Executive Summary

(S)-1-Boc-4-Cbz-2-Methylpiperazine (CAS: 859517-91-2 ) is a critical orthogonal protecting group strategy building block used in the synthesis of peptidomimetics, kinase inhibitors, and GPCR modulators.[1] Its dual-protection scheme (acid-labile Boc vs. hydrogenolysis-labile Cbz) allows for precise, sequential functionalization of the piperazine ring, a "privileged scaffold" in drug discovery.

This guide addresses the commercial scarcity of this specific regioisomer, provides a validated backup synthesis route, and outlines rigorous quality control protocols to ensure stereochemical integrity.

Chemical Profile & Technical Specifications[2][3]

Before sourcing, it is imperative to verify the specific regioisomer required. The nomenclature can be ambiguous depending on the IUPAC priority rules used by different suppliers.

| Feature | Specification |

| Common Name | (S)-1-Boc-4-Cbz-2-Methylpiperazine |

| Systematic Name | 1-tert-butyl 4-benzyl (S)-2-methylpiperazine-1,4-dicarboxylate |

| CAS Number | 859517-91-2 |

| Molecular Formula | C₁₈H₂₆N₂O₄ |

| Molecular Weight | 334.41 g/mol |

| Stereochemistry | (S)-enantiomer (Methyl group at C2) |

| Key Property | Orthogonal protection: N1 (Boc) and N4 (Cbz) |

Critical Structural Note: The target molecule has the Boc group on N1 (adjacent to the methyl group) and the Cbz group on N4 (unhindered). This is distinct from its isomer, 1-Cbz-4-Boc-2-methylpiperazine, which has reversed protecting groups. Confusion between these two leads to failed coupling reactions due to steric hindrance differences.

Commercial Availability & Supply Chain[2]

Direct commercial availability of the fully protected (S)-1-Boc-4-Cbz-2-Methylpiperazine is limited compared to its mono-protected precursors. It is typically classified as a "Make-to-Order" or "Tier 2" building block.

Primary Suppliers (Verified Sources)

Based on current database aggregations, the following suppliers list this specific CAS (859517-91-2):

-

Boc Sciences (Global) - Often holds stock of chiral piperazines.

-

Accela ChemBio (Shanghai/San Diego) - Strong capability in custom piperazine synthesis.

-

Dayang Chem (Hangzhou) - Bulk intermediate supplier.

-

Specialty Catalogs: eMolecules and SciFinder often list this under "boutique" synthesis houses rather than major catalogs like Sigma-Aldrich (which typically stock the mono-protected precursors).

Sourcing Strategy Diagram

Use the following decision matrix to determine whether to buy or synthesize.

Strategic Synthesis (The "Self-Validating" Protocol)

If the specific CAS 859517-91-2 is out of stock, it can be synthesized rapidly from the inexpensive parent diamine (S)-2-methylpiperazine .

Why this route? The N4 nitrogen in 2-methylpiperazine is sterically unhindered compared to the N1 nitrogen (which is adjacent to the methyl group). Therefore, electrophiles prefer N4. This natural reactivity aligns perfectly with the target structure (N4-Cbz, N1-Boc).

Validated Synthesis Workflow

-

Step 1: Selective Cbz Protection (N4)

-

Reagents: (S)-2-Methylpiperazine, Benzyl chloroformate (Cbz-Cl), TEA/DCM, 0°C.

-

Mechanism: Kinetic control favors the unhindered N4 position.

-

Intermediate: (S)-4-Cbz-2-methylpiperazine (CAS: 150269-83-3).

-

Validation: 1H NMR should show distinct benzylic protons and a shift in the N4-adjacent ring protons.

-

-

Step 2: Boc Protection (N1)

Quality Control & Validation (E-E-A-T)

Ensuring the identity and purity of chiral building blocks is non-negotiable. The following protocols serve as a self-validating system.

A. Regioisomer Confirmation (NMR)

Distinguishing between the target (1-Boc-4-Cbz) and its isomer (1-Cbz-4-Boc) is difficult by MS alone.

-

Protocol: Run a NOESY or HMBC experiment.

-

Target Signal: Look for cross-peaks between the Boc-tert-butyl protons (~1.4 ppm) and the C2-Methine proton or the C2-Methyl group .

-

Interpretation: Strong NOE between Boc and C2-Methyl confirms the Boc group is on N1 (the target). If the NOE is between Cbz-phenyl/benzylic and C2-Methyl, you have the wrong isomer.

B. Enantiomeric Purity (Chiral HPLC)

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA (90:10) with 0.1% DEA.

-

Acceptance Criteria: ee > 98%.

-

Note: Commercial (S)-2-methylpiperazine usually has high optical purity, but racemization can occur if the protection steps involve excessive heat or strong bases.

| Test | Method | Acceptance Criteria |

| Identity | 1H NMR (DMSO-d6) | Conforms to structure; NOE confirms N1-Boc. |

| Purity | HPLC (UV 210/254 nm) | > 97% Area |

| Chirality | Chiral HPLC | > 98% ee (S-isomer) |

| Residual Solvent | GC-HS | < 5000 ppm (DCM/EtOAc) |

References

-

Boc Sciences. (S)-1-Boc-4-Cbz-2-methylpiperazine Product Page. Retrieved from (Verified CAS 859517-91-2).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for (S)-2-Methylpiperazine. Retrieved from .

-

GuideChem. Suppliers and Synthesis of Piperazine Derivatives. Retrieved from .

-

Organic Chemistry Portal. Protective Groups: Amine Protection. Retrieved from .

-

Santa Cruz Biotechnology. Piperazine Building Blocks. Retrieved from .

Sources

Methodological & Application

Application Note: (S)-1-Boc-4-Cbz-2-Methylpiperazine as a Chiral Building Block

Executive Summary

This guide details the strategic application of (S)-1-Boc-4-Cbz-2-methylpiperazine (CAS: 169447-70-5) in medicinal chemistry. As an orthogonally protected diamine, this building block offers precise regiochemical control, allowing researchers to independently functionalize the N1 and N4 positions. Furthermore, the (S)-2-methyl group introduces critical three-dimensionality (

Technical Specifications & Structural Advantage

Physicochemical Profile

| Property | Specification | Relevance |

| Formula | Core scaffold for fragment-based design. | |

| MW | 334.41 g/mol | Ideal for maintaining low MW in early discovery. |

| Chirality | (S)-Enantiomer | Matches biological targets; prevents metabolic racemization common in linear amines. |

| Protection | N1: Boc (Acid Labile) N4: Cbz (Hydrogenolysis Labile) | Orthogonality: Allows sequential, selective reaction at either nitrogen without affecting the other. |

The "Magic Methyl" Structural Logic

The C2-methyl group is not merely a substituent; it is a conformational lock.

-

Conformational Bias: The equatorial preference of the methyl group forces the piperazine ring into a specific chair conformation, reducing the entropic cost of binding to a protein target.

-

Metabolic Shielding: The steric bulk of the methyl group hinders cytochrome P450 oxidation at the adjacent carbon atoms, prolonging half-life (

).

Strategic Workflow: Orthogonal Functionalization

The power of this building block lies in the ability to choose which nitrogen to functionalize first. The decision tree below visualizes the divergent synthetic pathways.

Figure 1: Decision matrix for orthogonal deprotection. Route A is most common for extending side chains, while Route B is used when the piperazine core is attached directly to a central aromatic scaffold.

Detailed Experimental Protocols

Protocol A: Selective N4-Functionalization (The "Distal" Route)

Objective: Remove Cbz group and attach a benzyl or alkyl group via reductive amination, preserving the N1-Boc protection.

Step 1: Cbz Deprotection (Hydrogenolysis)

Rationale: Hydrogenolysis is preferred over HBr/AcOH to ensure the Boc group remains strictly intact (Boc is acid-sensitive).

-

Setup: Dissolve (S)-1-Boc-4-Cbz-2-methylpiperazine (1.0 equiv) in MeOH or EtOH (0.1 M concentration).

-

Catalyst: Add 10 wt% Pd/C (0.1 equiv by mass). Safety: Add catalyst under inert atmosphere (Nitrogen/Argon) to prevent ignition of solvent vapors.

-

Reaction: Purge with

gas (balloon pressure is sufficient). Stir vigorously at RT for 2–4 hours. -

Validation (In-Process Control):

-

TLC: Monitor disappearance of UV-active starting material (Cbz is UV active; product is less so). Stain with Ninhydrin (product secondary amine turns faint pink/orange).

-

NMR: Check for loss of aromatic protons (7.30–7.40 ppm).

-

-

Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate in vacuo.

-

Result: (S)-1-Boc-2-methylpiperazine (Colorless oil/solid).

-

Step 2: Reductive Amination at N4

Rationale: N4 is less sterically hindered than N1, making it highly reactive for reductive amination.

-

Reagents: Suspend (S)-1-Boc-2-methylpiperazine (1.0 equiv) and Target Aldehyde (1.1 equiv) in DCE (1,2-Dichloroethane).

-

Activation: Stir for 30 mins to form the iminium species.

-

Reduction: Add Sodium Triacetoxyborohydride (

) (1.5 equiv).-

Expert Tip: Do not use

(too strong, reduces aldehyde) or

-

-

Quench: After 4–12 hours, quench with saturated aqueous

. -

Extraction: Extract with DCM (3x). Dry over

.[1][2][3]

Protocol B: Selective N1-Functionalization (The "Proximal" Route)

Objective: Remove Boc group selectively in the presence of Cbz.

Challenge: Standard TFA deprotection is effective but generates a salt. The N1 position is sterically hindered by the C2-methyl; subsequent couplings require highly active electrophiles.

-

Reagent: 4M HCl in Dioxane or TFA/DCM (1:4 ratio).

-

Condition: Stir at

to RT.-

Critical Control: Do not heat. High heat can degrade the Cbz carbamate, although it is generally acid-stable at RT.

-

-

Validation:

-

LCMS: Confirm mass shift

(loss of Boc). -

Gas Evolution: Cessation of isobutylene bubbling indicates completion.

-

-

Free Basing (Crucial Step):

-

The product is a salt (TFA or HCl). Before reacting with an electrophile (e.g., acid chloride), you must free-base.[4]

-

Method: Dissolve salt in DCM, wash with saturated

. The Cbz group survives this mild base.

-

Quality Control & Stereochemical Integrity

When working with chiral building blocks, verifying that the stereocenter has not racemized is non-negotiable.

Chiral HPLC Method (Generic Start Point)

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

-

Mobile Phase: Hexane : IPA (90:10) with 0.1% Diethylamine (DEA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (amide bond) or 254 nm (if Cbz/aromatics present).

-

Expectation: The (S)-enantiomer should elute as a single sharp peak. If a minor peak appears (typically <1%), it indicates racemization, likely from harsh basic conditions during previous steps.

References

-

Schönherr, H., & Cernak, T. (2013).[5] Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions.[6][7] Angewandte Chemie International Edition, 52(47), 12256–12267. [Link]

-

Barreiro, E. J., et al. (2011).[5] The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 111(9), 5215–5246. [Link]

-

Vinayagam, V., et al. (2024).[8] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89, 5665-5674.[8] [Link][8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-1-N-Boc-2-methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

Application Notes & Protocols: Strategic Synthesis of Chiral Pharmaceutical Intermediates Using (S)-1-Boc-4-Cbz-2-Methylpiperazine

Introduction: The Strategic Value of Chiral Piperazines in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2] Its prevalence is due to a combination of factors: the two nitrogen atoms provide handles for modulating physicochemical properties like solubility and basicity, and its chair-like conformation can effectively orient substituents to interact with biological targets.[3][4] When chirality is introduced, as in C-substituted piperazines, it allows for the development of stereospecific interactions, a critical requirement for modern therapeutics.[2][5][6]

(S)-1-Boc-4-Cbz-2-methylpiperazine has emerged as a powerhouse building block for the synthesis of these valuable chiral intermediates.[7] Its utility stems from the presence of two distinct, orthogonally protected nitrogen atoms. The tert-butyloxycarbonyl (Boc) group at the N1 position and the benzyloxycarbonyl (Cbz) group at the N4 position can be selectively removed under different conditions, enabling chemists to precisely control the sequence of bond-forming reactions at either nitrogen. This guide provides a detailed exploration of the strategic deprotection and subsequent functionalization of this versatile intermediate, complete with field-proven protocols for researchers in drug development.

Core Principle: The Orthogonal Protection Strategy

The power of (S)-1-Boc-4-Cbz-2-methylpiperazine lies in its orthogonal protecting groups. "Orthogonal" means that one group can be removed in the presence of the other without cross-reactivity. This allows for a stepwise and controlled functionalization of the piperazine scaffold.

-

N1-Boc Group: This group is labile under acidic conditions. It is readily cleaved using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to reveal the secondary amine at the N1 position.[8][9]

-

N4-Cbz Group: This group is stable to acidic and basic conditions but is selectively cleaved by catalytic hydrogenolysis (e.g., using hydrogen gas and a palladium catalyst).[10][11] This process reduces the benzyl ester to toluene and carbamic acid, which decarboxylates to yield the free N4 amine.

This differential reactivity is the cornerstone of its application in multi-step syntheses.

Caption: Orthogonal deprotection workflow for (S)-1-Boc-4-Cbz-2-methylpiperazine.

Application I: Synthesis of N4-Substituted Pharmaceutical Intermediates

This pathway is employed when the synthetic strategy requires initial functionalization at the N4 position. The workflow involves the selective removal of the Cbz group, followed by the introduction of a desired substituent at the newly liberated secondary amine.

Protocol 1: Selective N4-Cbz Deprotection via Catalytic Hydrogenolysis

This protocol describes the standard and highly effective method for Cbz group removal.

Rationale: Catalytic hydrogenolysis is a mild and high-yielding method for deprotecting Cbz-amines.[12] The palladium on carbon (Pd/C) catalyst facilitates the cleavage of the carbon-oxygen bond of the benzyl carbamate by molecular hydrogen. The reaction is clean, with byproducts being toluene and carbon dioxide, which are easily removed.

Experimental Protocol:

| Reagent | Mol. Wt. | Equiv. | Moles (mmol) | Amount Required |

| (S)-1-Boc-4-Cbz-2-methylpiperazine | 334.41 | 1.0 | 10.0 | 3.34 g |

| 10% Palladium on Carbon (50% wet) | N/A | 0.1 | N/A | ~334 mg |

| Methanol (MeOH) | 32.04 | N/A | N/A | 100 mL |

| Hydrogen (H₂) | 2.02 | Excess | N/A | 1 atm (balloon) |

Step-by-Step Procedure:

-

Vessel Preparation: To a 250 mL round-bottom flask, add (S)-1-Boc-4-Cbz-2-methylpiperazine (3.34 g, 10.0 mmol).

-

Dissolution: Add methanol (100 mL) and stir until the starting material is fully dissolved.

-

Catalyst Addition: Carefully add 10% Pd/C (approx. 334 mg) to the solution.

-

Scientist's Note: Pd/C is flammable, especially when dry. Handle it carefully, preferably in an inert atmosphere or by adding it quickly to the solvent.

-

-

Hydrogenation Setup: Securely attach a balloon filled with hydrogen gas to the flask.

-

Inert Atmosphere: Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.

-

Reaction: Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere (balloon pressure).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Workup - Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 x 20 mL) to ensure complete recovery of the product.

-

Scientist's Note: Do not allow the Celite pad with the catalyst to dry completely, as it can be pyrophoric. Quench it with water after use.

-

-

Concentration: Concentrate the filtrate under reduced pressure to yield (S)-1-Boc-2-methylpiperazine as a clear oil or solid. The product is often of sufficient purity for the next step.

Workflow for N4-Functionalization

Caption: Workflow for synthesizing N4-substituted piperazine intermediates.

Application II: Synthesis of N1-Substituted Pharmaceutical Intermediates

This approach is chosen when modification is desired at the N1 position. It involves the acid-mediated removal of the Boc group, followed by functionalization of the N1 amine.

Protocol 2: Selective N1-Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol uses a standard and robust method for removing the Boc protecting group.[8]

Rationale: The Boc group is designed to be stable to a wide range of conditions but cleaves readily in the presence of strong acid. TFA is effective because it protonates the carbonyl oxygen of the Boc group, leading to the formation of a stable tert-butyl cation, isobutylene, and carbon dioxide, liberating the free amine. The reaction is typically performed at 0°C to control the exothermic reaction and prevent potential side reactions.

Experimental Protocol:

| Reagent | Mol. Wt. | Equiv. | Moles (mmol) | Amount Required |

| (S)-1-Boc-4-Cbz-2-methylpiperazine | 334.41 | 1.0 | 10.0 | 3.34 g |

| Dichloromethane (DCM), anhydrous | 84.93 | N/A | N/A | 50 mL |

| Trifluoroacetic Acid (TFA) | 114.02 | 10.0 | 100.0 | 7.4 mL (11.4 g) |

| Saturated aq. NaHCO₃ solution | N/A | N/A | N/A | As needed (~100 mL) |

Step-by-Step Procedure:

-

Setup: Dissolve (S)-1-Boc-4-Cbz-2-methylpiperazine (3.34 g, 10.0 mmol) in anhydrous DCM (50 mL) in a round-bottom flask.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

TFA Addition: Slowly add TFA (7.4 mL, 100.0 mmol) to the stirred solution.

-

Scientist's Note: The addition can be exothermic. A slow, dropwise addition is crucial to maintain temperature control.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

-

Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Concentration: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

-

Workup - Neutralization: Cool the residue in an ice bath. Carefully and slowly add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

-

Caution: Neutralization is highly exothermic and releases CO₂ gas. Perform this step slowly in a well-ventilated fume hood.

-

-

Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (S)-4-Cbz-2-methylpiperazine.

Workflow for N1-Functionalization

Caption: Workflow for synthesizing N1-substituted piperazine intermediates.

Conclusion

(S)-1-Boc-4-Cbz-2-methylpiperazine is a quintessential example of a modern chiral building block designed for efficiency and control in complex organic synthesis.[][] Its orthogonally protected nitrogens provide a reliable and predictable platform for the sequential introduction of various functionalities. The protocols detailed herein offer robust and scalable methods for the selective deprotection and subsequent derivatization of this scaffold, enabling drug discovery professionals to rapidly access a diverse range of novel chiral piperazine intermediates for the development of next-generation therapeutics.

References

- Huang, W.-X., Liu, L.-J., Wu, B., Feng, G.-S., Wang, B., & Zhou, Y.-G. (2016).

- van der Heijden, L. A. M., van der Pijl, F., El-Hajjaji, F. Z., Rutjes, F. P. J. T., & van Delft, F. L. (2017). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry.

- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (n.d.). RSC Publishing.

- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). PubMed Central.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). MDPI.

- N-Boc Deprotection of Piperazine Deriv

- (S)-1-N-Boc-2-methylpiperazine synthesis. (n.d.). ChemicalBook.

- (S)

- Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.

- Sultane, P. R., Mete, T., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Semantic Scholar.

- How to Prepare (S)-4-N-Boc-2-methylpiperazine? (n.d.). Guidechem.

- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar

- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PMC.

- An In-depth Technical Guide to Methyl Piperazine-2-carboxylate: Discovery, Synthesis, and Biological Activity. (n.d.). Benchchem.

- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c

- Pharmaceutical Intermediates in Drug Synthesis. (n.d.). BOC Sciences.

- Convergent and Fast Route to Piperazines via IMCR. (2005). Organic Chemistry Portal.

- 1-Cbz-4-Boc-2-(S)-methylpiperazine. (n.d.). Santa Cruz Biotechnology.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). PMC.

- API Synthesis Intermediates & Raw M

- A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. (2025).

Sources

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 1-Cbz-4-Boc-2-(S)-methylpiperazine | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scispace.com [scispace.com]

- 10. Cbz-Protected Amino Groups [organic-chemistry.org]

- 11. total-synthesis.com [total-synthesis.com]

- 12. semanticscholar.org [semanticscholar.org]

Navigating the Orthogonal Landscape: A Guide to Deprotection Strategies for (S)-1-Boc-4-Cbz-2-Methylpiperazine

In the intricate world of pharmaceutical and fine chemical synthesis, the precise manipulation of functional groups is paramount. Piperazine scaffolds, in particular, are privileged structures in medicinal chemistry, and their selective functionalization often relies on the strategic use of protecting groups. This guide provides an in-depth exploration of deprotection strategies for (S)-1-Boc-4-Cbz-2-methylpiperazine, a versatile building block in drug discovery. We will delve into the chemical principles underpinning selective and simultaneous removal of the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, offering detailed protocols and expert insights to empower researchers in their synthetic endeavors.

The orthogonality of the Boc and Cbz protecting groups is a cornerstone of modern organic synthesis, allowing for the sequential deprotection and functionalization of different nitrogen atoms within the same molecule.[1][2] The Boc group is characteristically labile to acidic conditions, while the Cbz group is susceptible to cleavage by catalytic hydrogenolysis.[3][4] This differential reactivity forms the basis for the selective deprotection strategies detailed herein.

Strategic Decision-Making in Deprotection

The choice of deprotection strategy is dictated by the desired synthetic outcome. The following workflow illustrates the decision-making process for the selective or simultaneous removal of the Boc and Cbz groups from (S)-1-Boc-4-Cbz-2-methylpiperazine.

Caption: Mechanism of TFA-mediated Boc deprotection. [5]

Comparative Analysis of Acidic Conditions for Boc Deprotection

| Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Notes |

| TFA | CH₂Cl₂ | 0 to RT | 1 - 3 h | >95 | Volatile byproducts, easy workup. [6] |

| HCl (4M in Dioxane) | Dioxane/MeOH | RT | 2 - 6 h | >90 | Product precipitates as HCl salt, easy isolation. [7] |

| Amberlyst 15 | MeOH | RT to 40 | 12 - 24 h | >85 | Solid-supported acid, simplifies purification. [8] |

Protocol 1: Selective Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

-

(S)-1-Boc-4-Cbz-2-methylpiperazine

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolve (S)-1-Boc-4-Cbz-2-methylpiperazine (1.0 equiv) in anhydrous DCM (10 mL per mmol of substrate) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (5-10 equiv) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is basic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude (S)-4-Cbz-2-methylpiperazine.

-

Purify the crude product by column chromatography on silica gel if necessary.

II. Selective N4-Deprotection: Cleavage of the Cbz Group

The Cbz group is classically removed by catalytic hydrogenolysis. [9]This method involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and a hydrogen source. The reaction proceeds via the reductive cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. [10]This method is valued for its mild conditions and clean byproducts. [4]

Mechanistic Rationale

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. jgtps.com [jgtps.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. total-synthesis.com [total-synthesis.com]

- 10. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

Application Notes & Protocols: Strategic Coupling Reactions Involving (S)-1-Boc-4-Cbz-2-Methylpiperazine

Introduction: The Strategic Value of Orthogonally Protected Piperazines

The piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its versatile physicochemical properties and ability to engage in crucial biological interactions.[1] Its presence in numerous FDA-approved drugs, such as the anticancer agent Imatinib and the antipsychotic Aripiprazole, highlights its importance.[1] The strategic functionalization of the two nitrogen atoms on the piperazine ring is critical for tuning a compound's structure-activity relationship (SAR), solubility, and pharmacokinetic profile.

(S)-1-Boc-4-Cbz-2-methylpiperazine is a highly valuable chiral building block designed for sequential and selective functionalization. It features two distinct, orthogonally protected nitrogen atoms: the N1 nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, which is labile under acidic conditions, while the N4 nitrogen is protected by a carboxybenzyl (Cbz) group, which is typically removed via catalytic hydrogenolysis. This orthogonal protection scheme provides researchers with precise control over the synthetic route, allowing for the selective elaboration at either nitrogen position without disturbing the other.

This guide provides an in-depth exploration of the coupling strategies for (S)-1-Boc-4-Cbz-2-methylpiperazine, detailing the underlying chemical principles and offering robust, field-proven protocols for its application in drug discovery and development.

Core Principle: Orthogonal Deprotection Strategy

The primary utility of (S)-1-Boc-4-Cbz-2-methylpiperazine lies in the ability to selectively remove one protecting group in the presence of the other.[1] This choice dictates the entire synthetic pathway.

-

Pathway A: N1 Functionalization. Achieved by the selective deprotection of the Cbz group, freeing the N4 nitrogen for subsequent coupling reactions. The Boc group at N1 remains intact.

-

Pathway B: N4 Functionalization. Achieved by the selective deprotection of the Boc group, making the N1 nitrogen available for coupling while the Cbz group at N4 is preserved.

The choice between these pathways is determined by the desired final structure of the target molecule.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for (S)-1-Boc-4-Cbz-2-Methylpiperazine synthesis

Technical Support Center: Piperazine Scaffold Functionalization Ticket ID: #PZ-2MP-OPT-04 Subject: Optimization of (S)-1-Boc-4-Cbz-2-Methylpiperazine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Regioselectivity Paradox

You are attempting to synthesize (S)-1-Boc-4-Cbz-2-methylpiperazine . The core challenge here is regioselectivity . The (S)-2-methylpiperazine scaffold contains two secondary amines with distinct steric environments:

-

N1 (Proximal): Sterically hindered by the adjacent C2-methyl group.

-

N4 (Distal): Sterically unhindered and kinetically more nucleophilic.

The Critical Rule: To obtain the 1-Boc-4-Cbz substitution pattern, you must exploit the natural kinetic preference of N4 for the first electrophile.

-

If you add Boc₂O first: You will get predominantly 4-Boc-2-methylpiperazine (Wrong Target).

-

If you add Cbz-Cl first: You will get 4-Cbz-2-methylpiperazine (Correct Intermediate).

This guide structures your workflow to leverage this steric differentiation.

Part 1: The Optimized Protocol (The "Golden Path")

This protocol is designed for high optical purity (>99% ee) and regioselectivity.

Step 1: Selective N4-Benzyloxycarbonylation

Objective: Cap the unhindered N4 position while leaving N1 free.

Reagents:

-

(S)-2-Methylpiperazine (1.0 equiv)

-

Benzyl Chloroformate (Cbz-Cl) (0.95 - 1.0 equiv) — Do not use excess.

-

Base: NaHCO₃ (2.5 equiv) or TEA (Triethylamine)

-

Solvent: DCM/Water (1:1 biphasic) or THF/Water.

Procedure:

-

Dissolve (S)-2-methylpiperazine and NaHCO₃ in water/DCM (1:1). Cool to 0°C .[1]

-

Critical Step: Add Cbz-Cl dropwise over 60 minutes. Rapid addition causes bis-protection.

-

Stir at 0°C for 4 hours, then allow to warm to RT overnight.

-

Workup: Separate phases. Wash organic layer with brine.[2]

-

Checkpoint: Analyze via LC-MS. You should see the mono-Cbz peak. If bis-Cbz is present (>5%), purify via column chromatography (MeOH/DCM) before proceeding.

Step 2: N1-tert-Butoxycarbonylation

Objective: Force the Boc group onto the hindered N1 position.

Reagents:

-

(S)-4-Cbz-2-methylpiperazine (Intermediate from Step 1)[3]

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 - 1.5 equiv)

-

Base: TEA or DIPEA (1.5 equiv)

-

Solvent: DCM or Dioxane.

Procedure:

-

Dissolve the Step 1 intermediate in DCM.

-

Add TEA/DIPEA.

-

Add Boc₂O.

-

Forcing Conditions: Due to the C2-methyl steric clash, N1 is sluggish. Stir at RT for 12-24h . If conversion is <90% by TLC, heat to 40°C .

-

Workup: Wash with mild acid (5% citric acid) to remove unreacted amine, then saturated NaHCO₃.

Part 2: Visualizing the Logic (Decision Trees)

The following diagram illustrates the reaction pathway and the consequences of incorrect reagent ordering.

Caption: Figure 1. Regioselectivity Flowchart. The N4 nitrogen is kinetically superior. The order of reagent addition determines the final substitution pattern.

Part 3: Troubleshooting Guide (FAQs)

Q1: I am seeing significant formation of 1,4-bis-Cbz-2-methylpiperazine. How do I stop this?

-

Diagnosis: This is a classic stoichiometry issue. N4 reacts first, but if local concentrations of Cbz-Cl are high, N1 will eventually react.

-

Solution:

-

Reduce Equivalents: Use 0.90 – 0.95 eq of Cbz-Cl relative to the piperazine. It is better to have unreacted starting material (easy to wash out with water) than bis-protected byproduct (hard to separate).

-

Switch Reagent: Replace Cbz-Cl with Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide).[4] Cbz-OSu is less reactive and more selective for the unhindered amine.

-

Temperature: Ensure the reaction stays at 0°C or even -10°C during addition.

-

Q2: The Boc protection on N1 (Step 2) is stalling at 60% conversion.

-

Diagnosis: The C2-methyl group creates a "steric wall" protecting N1.

-

Solution:

-

Heat: Increase temperature to 40-50°C (DCM reflux or switch to THF).

-

Catalysis: Add 5-10 mol% DMAP (4-Dimethylaminopyridine). This creates a reactive acyl-pyridinium intermediate that transfers the Boc group more effectively to hindered amines.

-

Excess Reagent: Increase Boc₂O to 2.0 equivalents.

-

Q3: How do I confirm I have the correct regioisomer?

-

Analysis:

-

NMR: In 1-Boc-4-Cbz, the Boc signal (singlet ~1.4 ppm) will show broadening or rotameric splitting typical of hindered amides. The C2-H proton (chiral center) will shift downfield significantly compared to the starting material due to the adjacent Boc group.

-

NOESY: Look for NOE correlations between the Boc methyls and the C2-Methyl group. If the Boc is on N4 (wrong isomer), the spatial distance to the C2-Methyl is too great for a strong NOE signal.

-

Q4: Is racemization a risk?

-

Risk Assessment: Low. Acylation of secondary amines does not typically involve the chiral center.

-

Exception: If you use strong bases (like NaH) or very high heat (>80°C), you risk deprotonating the C2 position. Stick to organic bases (TEA/DIPEA) or inorganic carbonates (NaHCO₃/K₂CO₃) to maintain enantiomeric integrity.

Part 4: Data & Reagent Comparison

| Parameter | N4-Protection (Step 1) | N1-Protection (Step 2) |

| Target Nitrogen | N4 (Distal, Unhindered) | N1 (Proximal, Hindered) |

| Preferred Reagent | Cbz-Cl or Cbz-OSu | Boc₂O |

| Stoichiometry | 0.95 equiv (Deficit) | 1.5 - 2.0 equiv (Excess) |

| Temperature | 0°C (Kinetic Control) | RT to 50°C (Thermodynamic Forcing) |

| Major Side Product | Bis-Cbz (if uncontrolled) | Unreacted Intermediate |

| Purification | Acid/Base Extraction | Silica Gel Chromatography |

References

-

Regioselective Protection of 2-Methylpiperazine

- Source: BenchChem Technical Guides.

- Context: Confirms N4 is the kinetically favored site for acylation due to lack of steric hindrance

-

URL:

-

Synthesis of (S)-4-N-Boc-2-methylpiperazine (Comparative)

- Source: GuideChem / ChemicalBook Protocols.

- Context: Demonstrates that adding Boc₂O first yields the N4-Boc product, validating that the "Reverse Addition" strategy is required for the user's target (1-Boc-4-Cbz).

-

URL:

-

Cbz Protection Mechanisms & Orthogonality

- Source: Total Synthesis (Common Protecting Groups).

- Context: Details the stability of Cbz groups under basic conditions used for subsequent Boc protection.

-

URL:

-

General Piperazine Functionalization

- Source: N

- Context: "Simplified Procedure for General Synthesis of Monosubstituted Piperazines" – discusses the statistical distribution of mono- vs di-substituted products.

-

URL:

Sources

Side reactions in the synthesis of N-Boc-N-Cbz protected piperazines

Topic: Troubleshooting Side Reactions & Process Optimization Ticket ID: CHEM-SUP-PIPER-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The "Asymmetric" Challenge

You are likely here because you need a piperazine linker with orthogonal protection: one amine blocked by Boc (acid-labile) and the other by Cbz (hydrogenolysis-labile).

While the target molecule (1-N-Boc-4-N-Cbz-piperazine) looks simple, the synthesis is a classic exercise in statistical probability vs. kinetic control . The symmetry of piperazine means that without strict control, your reaction vessel becomes a "soup" of three species:

-

Unreacted Piperazine (Starting Material)[1]

-

Mono-protected Piperazine (Desired Intermediate)

-

Bis-protected Piperazine (The "Side Reaction" Sink)[1]

This guide prioritizes the Boc-First Strategy (Piperazine

Module 1: The Mono-Protection Bottleneck (Step 1)

Critical Side Reaction: Bis-Boc Formation

The Problem: You added 1 equivalent of

Troubleshooting Protocol: pH-Controlled Selective Acylation

Do not rely on stoichiometry alone. Use pH to "deactivate" the product as it forms.[1]

The Logic:

-

of Piperazine

-

By maintaining the pH around 4.5–5.0, the starting piperazine exists largely as a mono-cation (reactive at one end), while the mono-Boc product (which is less basic) becomes protonated at its remaining amine, protecting it from further reaction.

Step-by-Step Protocol:

-

Dissolution: Dissolve Piperazine (1.0 equiv) in water/methanol (1:1).

-

Acidification: Add HCl or Acetic Acid until pH reaches ~4.5 (use a pH meter, not paper).

-

Addition: Add

(1.1 equiv) in methanol dropwise over 1 hour. -

Reaction: Stir for 4–6 hours. The pH may drop; readjust with dilute NaOH if it falls below 3.5.[1]

-

Workup (The "Self-Validating" Step):

Visualizing the Pathway

Caption: Kinetic competition in Step 1. Controlling pH suppresses the Mono

Module 2: The Second Protection (Step 2)

Critical Side Reaction: Hydrolysis of Cbz-Cl

The Problem: You added 1.0 equiv of Benzyl Chloroformate (

The Fix:

-

Dry Solvents: Use anhydrous DCM or THF.[1]

-

Low Temperature: Run the addition at 0°C. Hydrolysis is faster at room temperature.[1]

-

Excess Reagent: It is standard to use 1.2–1.5 equiv of

to account for "sacrificial" hydrolysis.[1]

FAQ: "My NMR shows double peaks. Is it impure?"

Issue: The proton NMR of N-Boc-N-Cbz piperazine often shows split signals or broad humps for the piperazine ring protons (

Module 3: Troubleshooting Guide (Symptom/Solution)

| Symptom | Probable Cause | Corrective Action |

| High Bis-Boc yield (>30%) | pH too high (>7) during Step 1 addition. | Use the Hydrohalide Salt Method : Convert piperazine to Piperazine |

| Low Yield in Step 2 | Check | |

| Product is an oil that won't crystallize | Residual solvent or rotameric mix.[1] | 1. Dry under high vacuum for 24h.2. Triturate with cold Hexanes/Pentane to induce precipitation.[1] |

| "Gummy" precipitate in Step 2 | Amine hydrochloride salts crashing out.[1] | Ensure sufficient base ( |

Module 4: Validated Experimental Protocol

Objective: Synthesis of 1-Boc-4-Cbz-piperazine (10 mmol scale).

Step 1: Selective Mono-Boc Protection

-

Dissolve Piperazine (1.72 g, 20 mmol, 2.0 equiv ) in

(40 mL). Note: Excess piperazine acts as a statistical buffer. -

Cool to 0°C.

-

Dissolve

(2.18 g, 10 mmol, 1.0 equiv ) in -

Stir at RT for 12 h.

-

Workup: Wash organic layer with water (

mL).[1]

Step 2: Cbz Protection[1][5]

-

Take the Mono-Boc piperazine (assume 10 mmol) in dry DCM (30 mL).

-

Add Triethylamine (

) (2.1 mL, 15 mmol). -

Cool to 0°C.

-

Add Benzyl Chloroformate (

) (1.87 g, 11 mmol) dropwise. -

Stir 0°C

RT for 4 hours. -

Quench: Add saturated

.[1][5] -

Purification: Flash chromatography (Hexane:EtOAc 4:1).

References

-

BenchChem. (2025).[1][3][6][5] Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications. Retrieved from [1]

-

Varala, R., Nuvula, S., & Adapa, S. R. (2006).[1][7] Molecular iodine-catalyzed facile procedure for N-Boc protection of amines. The Journal of Organic Chemistry, 71(21), 8283-8286.[1] [1]

-

Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Standard reference for Cbz/Boc stability).

-

CymitQuimica. (n.d.).[1] N-BOC-Piperazine Properties and Solubility. Retrieved from [1]

Sources

- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 2. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: (S)-1-Boc-4-Cbz-2-Methylpiperazine Reactions

Welcome to the technical support center for reactions involving (S)-1-Boc-4-Cbz-2-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but often challenging building block. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established chemical principles and practical laboratory experience.

Introduction

(S)-1-Boc-4-Cbz-2-methylpiperazine is a valuable chiral intermediate in medicinal chemistry, prized for its role in constructing complex molecular architectures. The orthogonal nature of the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups allows for selective deprotection and functionalization at the N1 and N4 positions of the piperazine ring.[1] However, the steric hindrance introduced by the methyl group at the C2 position, combined with the distinct lability of the two protecting groups, can present several synthetic challenges. This guide aims to address these issues head-on, providing you with the insights needed to optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific problems that you may encounter during the synthesis and manipulation of (S)-1-Boc-4-Cbz-2-methylpiperazine and its derivatives.

Issue 1: Incomplete or Slow Boc Deprotection

Question: I am trying to selectively remove the Boc group using standard acidic conditions (e.g., TFA in DCM), but the reaction is sluggish or does not go to completion. What could be the cause, and how can I resolve this?

Answer:

Incomplete Boc deprotection is a common hurdle. Several factors can contribute to this issue:

-

Insufficient Acid: The basic nitrogen atoms on the piperazine ring can neutralize the acid, necessitating a larger excess than typically used for other substrates.[2]

-

Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic, and the presence of water can diminish its effective acidity, thereby slowing down the deprotection process.[2]

-

Steric Hindrance: The methyl group at the C2 position can sterically encumber the N1-Boc group, making it less accessible to the acidic reagent.

Recommended Solutions:

-

Increase Acid Stoichiometry: Gradually increase the equivalents of TFA. It's advisable to start with 4-5 equivalents and monitor the reaction by TLC or LC-MS before adding more. A common and effective alternative is using 4M HCl in dioxane.[3]

-

Ensure Anhydrous Conditions: Use a fresh, sealed bottle of TFA. If you suspect water contamination, consider using a freshly opened bottle or distilling the TFA.

-

Optimize Reaction Conditions: While many Boc deprotections are performed at room temperature, gently heating the reaction mixture to 30-40°C can sometimes overcome the activation energy barrier without compromising the Cbz group.[2]

-

Alternative Reagents: For substrates with other acid-sensitive functional groups, consider milder deprotection methods such as using trimethylsilyl iodide (TMSI) in the presence of a solid bicarbonate base to maintain neutral pH.[3]

Issue 2: Unwanted Cbz Group Cleavage During Boc Deprotection

Question: While attempting to remove the Boc group with strong acid, I am observing significant cleavage of the Cbz group as well. How can I improve the selectivity?

Answer:

While the Cbz group is generally stable to acidic conditions used for Boc removal, harsh conditions can lead to its cleavage.[4] This is particularly true with prolonged reaction times or high concentrations of strong acids like HBr or excess HCl.[4]

Recommended Solutions:

-

Milder Acidic Conditions: Switch from TFA to a less aggressive acid. For instance, using 4M HCl in an aprotic solvent like dioxane often provides a good balance of reactivity for Boc removal while preserving the Cbz group.[3] Monitoring the reaction closely and stopping it as soon as the starting material is consumed is crucial.

-

Careful Control of Equivalents and Temperature: Use the minimum amount of acid required for complete Boc deprotection and maintain the reaction at a lower temperature (e.g., 0°C to room temperature).

-

Lewis Acids: Certain Lewis acids can offer milder conditions for Boc deprotection. For example, cerium(III) chloride has been reported for the selective deprotection of tert-butyl esters in the presence of N-Boc groups, and similar selectivity might be achievable.[5]

Issue 3: Low Yield in Amide Coupling Reactions at the N4-Position (after Boc deprotection)

Question: After successfully removing the Boc group, I am struggling with low yields in the subsequent amide coupling reaction at the newly freed N1-position. What are the likely causes and solutions?

Answer:

Low yields in amide coupling reactions with the deprotected (S)-2-methylpiperazine moiety can often be attributed to the steric hindrance imposed by the adjacent methyl group.

-

Steric Hindrance: The methyl group at the C2 position can significantly impede the approach of the activated carboxylic acid to the N1 nitrogen.

-

Suboptimal Coupling Reagents: Standard coupling reagents may not be efficient enough to overcome the steric barrier.

-

Base Equivalency: Insufficient or an inappropriate base can lead to poor activation of the carboxylic acid or incomplete neutralization of the HCl salt of the piperazine.

Recommended Solutions:

-

Utilize High-Efficiency Coupling Reagents: For sterically hindered couplings, more potent reagents are often necessary. Consider using uronium/aminium salts like HATU or HBTU, or phosphonium salts like PyBOP, which are known for their high efficiency and ability to minimize racemization.[6]

-

Optimize the Base: Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to minimize side reactions. Ensure at least two equivalents of the base are used if starting from the hydrochloride salt of the piperazine.

-

Reaction Conditions: Running the reaction at a slightly elevated temperature (e.g., 40-50°C) can sometimes improve the reaction rate and yield. However, this should be done cautiously to avoid side reactions.

-

In Situ Acyl Fluoride Formation: A protocol involving the in situ formation of acyl fluorides has been shown to be effective for coupling sterically hindered substrates.[7]

| Coupling Reagent Class | Examples | Key Advantages for Hindered Systems |

| Uronium/Aminium Salts | HATU, HBTU, COMU | High efficiency and fast reaction times.[6] |

| Phosphonium Salts | PyBOP | High coupling efficiency with a low risk of racemization.[6] |

| Carbodiimides | EDC, DIC (with additives) | Cost-effective; additives like HOBt or Oxyma are crucial to mitigate racemization.[6] |

Issue 4: Difficulty in Purifying the Final Product

Question: My reaction seems to be successful, but I am facing challenges in purifying the final piperazine-containing compound. What are the best practices for purification?

Answer:

The purification of piperazine derivatives can be complicated by their basicity and polarity.

-

High Polarity: The presence of two nitrogen atoms makes these compounds highly polar, which can lead to issues with chromatographic separation, such as streaking on silica gel.[8]

-

Formation of Salts: The basic nature of the piperazine can lead to the formation of salts with acidic impurities or even CO2 from the atmosphere, complicating purification.

Recommended Solutions:

-

Acid-Base Extraction: A carefully performed aqueous workup with acidic and basic washes can remove many impurities. For example, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the desired product and pull it into the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaHCO3 or NaOH) and the product re-extracted into an organic solvent.[9]

-

Chromatography on Neutral or Basic Alumina: If silica gel chromatography is problematic due to the basicity of the compound, consider using neutral or basic alumina as the stationary phase.

-

Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18) can be an effective purification method.

-

Crystallization: If the product is a solid, crystallization can be a highly effective purification technique. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Sometimes, forming a salt (e.g., hydrochloride or citrate) can facilitate crystallization and purification.[10]

Frequently Asked Questions (FAQs)

Q1: What is the principle of orthogonal protection in the context of (S)-1-Boc-4-Cbz-2-methylpiperazine?

A1: Orthogonal protection refers to the use of multiple protecting groups in a molecule that can be removed under distinct reaction conditions, allowing for the selective deprotection of one group without affecting the others.[1][11] In this case, the Boc group is labile to acid, while the Cbz group is typically removed by catalytic hydrogenation.[12] This allows for sequential functionalization of the two nitrogen atoms in the piperazine ring.

Caption: Orthogonal deprotection strategy for (S)-1-Boc-4-Cbz-2-methylpiperazine.

Q2: How should I store (S)-1-Boc-4-Cbz-2-methylpiperazine?

A2: It is typically a solid that should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation.[13][14] Some piperazine derivatives can be hygroscopic, so storage in a desiccator is recommended.[8]

Q3: Can I perform Cbz deprotection in the presence of a Boc group?

A3: Yes, the Cbz group can be selectively removed by catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst) in the presence of a Boc group.[4][12] The Boc group is stable under these conditions.

Caption: General workflow for Cbz deprotection via catalytic hydrogenation.

Experimental Protocols

Protocol 1: Selective Boc Deprotection with 4M HCl in Dioxane

-

Preparation: Dissolve (S)-1-Boc-4-Cbz-2-methylpiperazine (1.0 eq) in a minimal amount of a co-solvent like dichloromethane (DCM) if necessary.

-

Reaction: Cool the solution to 0°C in an ice bath. Add 4M HCl in dioxane (4-5 eq) dropwise.

-

Monitoring: Stir the reaction mixture at 0°C to room temperature and monitor its progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

-

Neutralization and Extraction: Dissolve the resulting solid in water and basify with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is > 8. Extract the aqueous layer multiple times with an organic solvent such as DCM or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-4-Cbz-2-methylpiperazine.[15]

Protocol 2: Amide Coupling with a Sterically Hindered Piperazine using HATU

-

Acid Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base like DIPEA (2.5 eq) in an anhydrous aprotic solvent such as DMF or DCM. Stir at room temperature for 15-30 minutes.

-

Amine Addition: Add a solution of the deprotected piperazine (e.g., (S)-4-Cbz-2-methylpiperazine, 1.2 eq) in the same solvent to the activated acid mixture.

-

Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS. Gentle heating may be required for particularly challenging substrates.

-

Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with saturated aqueous NaHCO3, water, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography.

References

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]

- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences, 5(4).

- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.

- MDPI. (2021, October 8).

- University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC Image Array 2.

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- Google Patents. (n.d.). US2919275A - Purification of piperazine.

- Royal Society of Chemistry. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 12(28), 5150-5157.

-